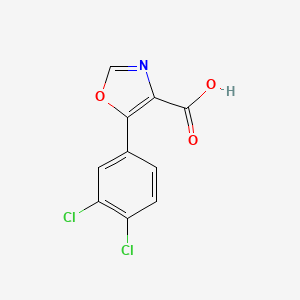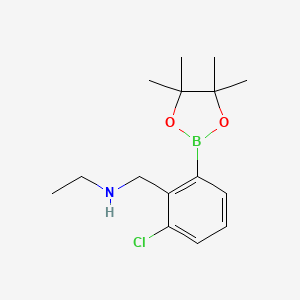
2,2,3,3-Tetrafluorocyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluorocyclobutanecarboxamide: is an organic compound with the molecular formula C5H5F4NO It is a derivative of cyclobutane, where four hydrogen atoms are replaced by fluorine atoms, and it contains a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method to synthesize 2,2,3,3-Tetrafluorocyclobutanecarboxamide involves the cyclization of a suitable precursor. For example, starting from a fluorinated alkene, a cyclization reaction can be induced using a suitable catalyst under controlled temperature and pressure conditions.
Amidation Reaction: Another approach involves the amidation of 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid with ammonia or an amine in the presence of a coupling agent like thionyl chloride or dicyclohexylcarbodiimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization and amidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2,3,3-Tetrafluorocyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: 2,2,3,3-Tetrafluorocyclobutanecarboxamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties. It serves as a precursor for the synthesis of various fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of antiviral and anticancer agents. Its unique structural features may contribute to improved drug efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability. It is also employed in the development of advanced coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluorocyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity and specificity. The carboxamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluorocyclobutanol: This compound is structurally similar but contains a hydroxyl group instead of a carboxamide group.
2,2,3,3-Tetrafluorocyclobutanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
2,2,3,3-Tetrafluorobutanediol: This compound has two hydroxyl groups and is used in the synthesis of polyurethanes and other polymers.
Uniqueness: 2,2,3,3-Tetrafluorocyclobutanecarboxamide is unique due to its combination of fluorine atoms and a carboxamide group, which imparts distinct chemical and physical properties. Its high fluorine content enhances its chemical stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluorocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F4NO/c6-4(7)1-2(3(10)11)5(4,8)9/h2H,1H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSDGZIFSJWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330438.png)


amine hydrochloride](/img/structure/B6330454.png)



